molecular formula C16H21N3O2 B1663104 VK-28 CAS No. 312611-92-0

VK-28

Cat. No.: B1663104
CAS No.: 312611-92-0
M. Wt: 287.36 g/mol
InChI Key: XIXFNVDWEWCEOI-UHFFFAOYSA-N
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Description

VK-28 (5-[4-(2-hydroxyethyl)piperazine-1-ylmethyl]-quinoline-8-ol) is a lipophilic, brain-permeable iron chelator derived from 8-hydroxyquinoline (8HQ) with a piperazine moiety enhancing its membrane permeability . It exhibits potent iron-binding affinity comparable to desferrioxamine (DFO), a first-line iron overload therapy, but with superior blood-brain barrier (BBB) penetration, enabling its use in neurodegenerative and cerebrovascular disorders .

Properties

IUPAC Name

5-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c20-11-10-18-6-8-19(9-7-18)12-13-3-4-15(21)16-14(13)2-1-5-17-16/h1-5,20-21H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXFNVDWEWCEOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C3C=CC=NC3=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403691
Record name VK-28
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312611-92-0
Record name VK-28
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VK-28
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes for VK-28 Preparation

Core Structural Framework and Retrosynthetic Analysis

This compound belongs to the 8-hydroxyquinoline family, featuring a piperazine-methyl side chain substituted with a hydroxyethyl group. Retrosynthetic disconnection reveals two primary fragments:

  • 8-Hydroxyquinoline backbone : Serves as the iron-chelating moiety due to its catechol-like hydroxyl and aromatic nitrogen.
  • 4-(2-Hydroxyethyl)piperazine : Provides hydrophilicity and brain permeability via the hydroxyethyl group.

The methylene bridge connecting these fragments is typically introduced via a Mannich reaction or nucleophilic substitution.

Stepwise Synthesis Protocol

Synthesis of 8-Hydroxyquinoline Intermediate

8-Hydroxyquinoline is commercially available but can be synthesized via the Skraup reaction:

  • Reactants : Glycerol, concentrated sulfuric acid, and aniline derivative.
  • Conditions : Heating under reflux at 150–160°C for 6–8 hours.
  • Purification : Recrystallization from ethanol yields 8-hydroxyquinoline with >95% purity.
Functionalization with Piperazine Derivative

The Mannich reaction is employed to attach the piperazine moiety:

  • Reactants :
    • 8-Hydroxyquinoline (1 equiv)
    • Formaldehyde (1.2 equiv)
    • 4-(2-Hydroxyethyl)piperazine (1 equiv)
  • Conditions :
    • Solvent: Ethanol/water (3:1)
    • Temperature: 60°C, 12 hours under nitrogen
  • Workup :
    • Neutralization with sodium bicarbonate
    • Extraction with dichloromethane
    • Column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1)

Yield : 65–70%.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

To enhance reaction efficiency:

  • Microwave conditions : 100°C, 30 minutes, 300 W
  • Advantages : 20% higher yield (85–90%), reduced side products.
Solid-Phase Synthesis

For scalable production:

  • Resin : Wang resin functionalized with 8-hydroxyquinoline
  • Coupling reagent : HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate)
  • Cleavage : Trifluoroacetic acid (TFA)/water (95:5)

Analytical Characterization and Quality Control

Physicochemical Properties

Property Value Method
Molecular Formula C₁₆H₂₁N₃O₂ HRMS
Molecular Weight 287.36 g/mol Mass spectrometry
Melting Point 198–202°C DSC
Solubility ≥10 mg/mL in DMSO USP guidelines
Purity ≥90% HPLC

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.85 (s, 1H, OH), 8.30 (d, J = 8.4 Hz, 1H, quinoline-H), 7.55–7.40 (m, 3H, quinoline-H), 4.10 (s, 2H, CH₂), 3.70–3.50 (m, 4H, piperazine-H), 2.80–2.60 (m, 4H, piperazine-H), 2.50 (t, J = 6.0 Hz, 2H, CH₂OH).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 152.1 (C-OH), 148.5, 136.2, 130.1, 128.5, 127.3, 122.4 (quinoline-C), 62.5 (CH₂OH), 58.3 (piperazine-C), 53.8 (CH₂), 50.2 (piperazine-C).

Impurity Profiling

Common impurities identified via HPLC-MS:

  • Des-hydroxyethyl analog : Formed via incomplete alkylation (m/z 245.1).
  • Oxidized quinoline : Due to residual iron in reagents (m/z 303.2).

Preclinical Efficacy and Comparative Analysis

Neuroprotection in Intracerebral Hemorrhage (ICH) Models

In collagenase-induced ICH in mice, this compound (5 mg/kg) outperformed DFX (10 mg/kg) in key metrics:

Parameter Vehicle DFX This compound
ROS production (fold) 1.00 0.51 ± 0.18 0.50 ± 0.09
Neuronal death (cells/mm²) 282.47 ± 29.14 212.33 ± 35.65 165.42 ± 17.33
Brain edema (%) 81.61 ± 0.39 82.24 ± 1.12 80.12 ± 0.41
Survival rate (28 days) 60% 75% 90%

Data sourced from.

Mechanistic Advantages Over Deferoxamine

  • Microglial Polarization : this compound induces M2-like phenotype (anti-inflammatory), while DFX only suppresses M1 activation.
  • Brain Permeability : LogP of 1.8 vs. DFX’s -2.3 enables superior blood-brain barrier penetration.
  • Reduced Toxicity : No observed nephrotoxicity at 5 mg/kg, whereas DFX causes renal iron depletion.

Scale-Up Challenges and Optimization

Critical Process Parameters (CPPs)

  • Mannich Reaction pH : Optimal at 8.5–9.0; deviations >0.5 units reduce yield by 15%.
  • Microwave Power : >350 W causes quinoline decomposition.

Purification Strategies

  • Crystallization Solvent : Ethanol/water (7:3) achieves 99% purity after two recrystallizations.
  • Chromatography : Preparative HPLC (C18 column, acetonitrile/water gradient) resolves des-hydroxyethyl impurity.

Chemical Reactions Analysis

Types of Reactions

VK-28 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Neuroprotection in Intracerebral Hemorrhage (ICH)

VK-28 has demonstrated significant protective effects against iron toxicity following ICH. In a study involving both ex vivo organotypic hippocampal slice cultures and in vivo models, this compound reduced cell death and reactive oxygen species (ROS) production associated with hemoglobin toxicity. The compound was compared to deferoxamine (DFX), another well-known iron chelator, and was found to have comparable or superior efficacy with less toxicity.

Key Findings:

  • Reduction in Cell Death: this compound significantly decreased hemoglobin-induced cell death in hippocampal cultures.
  • Microglial Polarization: It promoted M2-like microglial polarization, which is associated with anti-inflammatory responses.
  • Neurological Recovery: Mice treated with this compound exhibited improved neurological function over time compared to those treated with DFX or vehicle controls .

Applications in Neurodegenerative Diseases

This compound has been investigated for its potential benefits in various neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease. It acts by chelating excess iron, which is implicated in oxidative stress and neuronal damage.

Mechanism of Action:

  • Iron Chelation: By binding to free iron, this compound reduces oxidative stress and neuronal apoptosis.
  • Neurorescue Effects: In models of dopamine neuron depletion (as seen in Parkinson's disease), this compound showed significant neuroprotective effects against neurotoxic agents like lactacystin .

Comparative Efficacy with Other Chelators

In comparative studies, this compound has shown advantages over traditional iron chelators like DFX. For instance, it not only decreased iron deposition but also improved long-term functional outcomes in animal models of ICH.

Parameter This compound Deferoxamine (DFX)
Cell Death ReductionSignificantSignificant
Microglial ActivationM2 PolarizationLess effective
Neurological Function ImprovementLong-term improvementShort-term improvement
Overall ToxicityLowerHigher

Case Studies and Research Insights

Several studies have documented the efficacy of this compound in various experimental setups:

  • In a study on middle-aged mice subjected to ICH, this compound treatment resulted in significantly lower brain water content and improved neurological scores at multiple time points post-injury .
  • Another research highlighted this compound's ability to protect against oxidative damage in models mimicking Parkinson's disease symptoms .

Mechanism of Action

The mechanism of action of VK-28 involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to metal ions, forming stable complexes that can inhibit enzymatic activities or disrupt cellular processes. The compound’s ability to chelate metal ions also contributes to its antioxidant properties, protecting cells from oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are benchmarked against VK-28 based on iron affinity, BBB permeability, therapeutic scope, and multimodal functionality:

Desferrioxamine (DFO/Desferal)

Parameter DFO This compound
Iron Affinity High (Kd ~10³¹ M⁻¹) Comparable to DFO
BBB Penetration Poor High
Therapeutic Use Systemic iron overload CNS disorders (PD, ICH)
Efficacy in ICH Reduces edema and atrophy Superior: Reduces ROS by 50%, lowers microglial activation, and improves survival
Toxicity Systemic side effects Lower toxicity at effective doses

Key Difference : this compound’s BBB permeability makes it uniquely suited for neurodegenerative and acute brain injury applications, whereas DFO is restricted to peripheral iron overload.

M30 and HLA-20 (this compound Derivatives)

Parameter M30 HLA-20 This compound
Iron Chelation Retained (similar to this compound) Retained (similar to this compound) High
MAO Inhibition MAO-A/B (suicidal inhibitor) MAO-B selective None
Additional Functions Antioxidant, increases Bcl-2 Antioxidant, neurorestorative Pure chelator
Neuroprotection Superior in PD/AD models Effective in PD models Effective in PD/ICH models

Key Insight : M30 and HLA-20 exemplify the evolution of this compound into multifunctional agents. M30’s MAO inhibition elevates synaptic dopamine, addressing both oxidative stress and neurotransmitter deficits in PD .

Clioquinol (CQ)

Parameter Clioquinol (CQ) This compound
Mechanism Metal redistribution (MPAC) Direct iron chelation
BBB Penetration Moderate High
Therapeutic Scope AD, PD, cancer PD, ICH, antimicrobial
HIF-1α Modulation Activates HIF-1α (↑ VEGF/EPO) No reported HIF-1α effects

Key Difference: CQ acts as an ionophore, redistributing metals rather than removing them, which may benefit diseases like Alzheimer’s (AD) by modulating amyloid pathology. This compound directly chelates iron, offering more predictable ROS suppression .

Deferiprone (DP) and Pyridoxal Isonicotinoyl Hydrazine (PIH)

Parameter Deferiprone (DP) PIH This compound
Iron Affinity Moderate Moderate High
BBB Penetration Limited Limited High
Clinical Use Thalassemia Experimental (ICH) Experimental (PD, ICH)
Efficacy in ICH Not studied Reduces cytotoxicity Superior: Reduces edema, microgliosis, and mortality

Key Insight : this compound outperforms DP and PIH in CNS applications due to its BBB permeability and dual antioxidant-chelating action.

Research Findings and Data Tables

Table 1: In Vitro and In Vivo Efficacy

Compound IC50 (Fe³⁺ Chelation) ROS Reduction (Post-ICH) Dopamine Protection (PD Models)
This compound 12.7 µM ~50% 68%
DFO ~10 µM ~30% Not applicable
M30 Similar to this compound Not studied 75% (via MAO inhibition)

Table 2: Pharmacokinetic Properties

Compound BBB Penetration Half-Life Key Structural Advantage
This compound High Moderate Piperazine ring enhances lipophilicity
CQ Moderate Short Halogenated 8HQ backbone
M30 High Long Propargylamine moiety

Biological Activity

VK-28 is a synthetic iron chelator that has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection and antimicrobial action. This article provides a comprehensive overview of this compound's biological activity, supported by data tables, case studies, and detailed research findings.

1. Overview of this compound

This compound is characterized by its ability to cross the blood-brain barrier due to its structural features, including a piperazine ring that enhances its polarity. This property makes it a promising candidate for treating neurodegenerative diseases and conditions associated with iron overload.

2. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various pathogens, including Staphylococcus aureus, Escherichia coli, and Acinetobacter baumannii.

2.1 Minimum Inhibitory Concentration (MIC) Studies

The effectiveness of this compound was evaluated through MIC studies, which measure the lowest concentration of an antimicrobial that inhibits visible growth of a microorganism after overnight incubation.

Bacterial StrainMIC (this compound) µg/mlMIC (Deferoxamine) µg/mlMIC (Apo6619) µg/ml
Staphylococcus aureus64>512256
Escherichia coli64>512256
Acinetobacter baumannii32>512128

This compound showed a notable bacteriostatic effect, particularly against nosocomial bacteria, outperforming traditional iron chelators like deferoxamine in terms of efficacy .

2.2 Time-Kill Assays

Time-kill assays further elucidated this compound's bacteriostatic properties. When challenged with concentrations of this compound at or above the MIC, significant reductions in bacterial counts were observed over time.

Time-Kill Study Results
Figure: Time-kill studies showing the effects of this compound on bacterial viability over time.

3. Neuroprotective Effects

This compound has been extensively studied for its neuroprotective effects, particularly in models of intracerebral hemorrhage (ICH). The compound mitigates iron toxicity and reduces oxidative stress, which is crucial in preventing secondary brain damage.

This compound operates by chelating excess iron, thus reducing reactive oxygen species (ROS) production and subsequent cellular damage. In animal models, this compound administration resulted in:

  • Decreased cell death in organotypic hippocampal slice cultures.
  • Reduced microglial activation and polarization towards an M2-like phenotype.
  • Improved neurological function post-ICH.

The comparative efficacy of this compound to deferoxamine was highlighted in studies where both compounds reduced cell death similarly, but this compound exhibited lower toxicity levels .

3.2 Case Studies

In a study involving middle-aged mice subjected to ICH, this compound significantly improved outcomes compared to controls:

  • Neurological Function : Mice treated with this compound showed enhanced performance on behavioral assessments.
  • Survival Rates : The overall death rate was reduced in the this compound group compared to untreated counterparts.

4. Conclusion and Future Directions

This compound represents a multifaceted compound with promising applications in both antimicrobial therapy and neuroprotection. Its ability to effectively chelate iron positions it as a potential therapeutic agent for conditions related to iron dysregulation and bacterial infections.

Future research should focus on:

  • Exploring combinatorial therapies with conventional antibiotics.
  • Investigating long-term effects and safety profiles in clinical settings.
  • Expanding studies into other neurodegenerative diseases where iron accumulation is implicated.

Q & A

Q. What is the primary neuroprotective mechanism of VK-28 in neurodegenerative models?

this compound exerts neuroprotection primarily through its iron-chelating properties, which inhibit Fe³⁺-mediated lipid peroxidation in mitochondrial membranes. This reduces oxidative stress and prevents neuronal death. Unlike other chelators, this compound does not inhibit monoamine oxidase (MAO), allowing it to avoid off-target effects commonly associated with MAO inhibitors. Experimental validation includes measuring lipid peroxidation markers (e.g., malondialdehyde) and iron deposition in in vitro and in vivo models .

Q. Which experimental models are validated for studying this compound's efficacy?

Key models include:

  • 6-Hydroxydopamine (6-OHDA) rat models : Used to evaluate protection against dopaminergic neuron degeneration, with outcomes measured via behavioral tests (e.g., rotational asymmetry) and immunohistochemical analysis of tyrosine hydroxylase-positive cells .
  • Intracerebral hemorrhage (ICH) mice : Assesses reduction in iron deposition, microglial activation, and neurological function recovery using the modified Neurological Severity Score (mNSS) .
  • In vitro neuronal cultures : Measures reactive oxygen species (ROS) production and cell viability via assays like MTT or LDH release .

Q. How does this compound’s blood-brain barrier (BBB) permeability compare to other iron chelators?

this compound’s lipophilic structure enables superior BBB penetration compared to desferrioxamine (DFO). Methodologically, this is validated using radiolabeled this compound in animal models, with brain concentrations quantified via HPLC or mass spectrometry. Controls include co-administration of BBB disruption agents to confirm permeability .

Q. What are the standard dosage ranges and administration routes for this compound in preclinical studies?

  • Intraperitoneal (IP) : 10–30 mg/kg daily in rodent models.
  • Intraventricular (ICV) : 5–10 µg/µL for localized CNS delivery.
  • Oral : Limited data, but doses up to 50 mg/kg show partial efficacy. Critical parameters include monitoring acute toxicity (e.g., liver enzymes) and chronic exposure effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different neurodegenerative models?

Discrepancies may arise from variations in iron dysregulation mechanisms (e.g., focal vs. systemic iron overload). To address this:

  • Cross-validate findings using multiple models (e.g., 6-OHDA for Parkinson’s vs. ICH for stroke).
  • Standardize iron-loading protocols (e.g., FeCl₂ injections) to ensure consistent baseline conditions.
  • Incorporate multi-omics approaches (e.g., transcriptomics of iron-regulated genes) to identify context-specific pathways .

Q. What methodological challenges arise when combining this compound with other neuroprotective agents?

Synergistic therapies (e.g., this compound + HLA-20) require:

  • Pharmacokinetic compatibility : Ensure overlapping half-lives and BBB permeability.
  • Dose optimization : Use isobolographic analysis to determine additive vs. synergistic effects.
  • Endpoint harmonization : Align outcomes (e.g., ROS reduction vs. motor function) across combined treatments .

Q. How do researchers differentiate this compound’s iron chelation from its potential HIF-1α stabilization effects?

HIF-1α stabilization by iron chelators can confound mechanistic interpretations. To isolate effects:

  • Use HIF-1α knockout models to assess dependency on hypoxia-response pathways.
  • Compare this compound with non-chelating analogs in ROS and iron-deposition assays.
  • Measure downstream targets (e.g., VEGF, EPO) via qPCR or ELISA to quantify HIF-1α activity .

Q. What strategies mitigate variability in this compound’s bioavailability in chronic dosing studies?

  • Formulation optimization : Use liposomal encapsulation or nanoparticle delivery to enhance stability.
  • Toxicokinetic monitoring : Track plasma and tissue concentrations longitudinally.
  • Dietary controls : Standardize iron intake in animal diets to minimize confounding .

Q. How should researchers design experiments to evaluate this compound’s long-term safety profile?

  • Chronic toxicity studies : Administer this compound for 6–12 months in rodents, with endpoints including hematological parameters, organ histopathology, and behavioral assays.
  • Iron homeostasis monitoring : Measure serum ferritin, transferrin saturation, and liver iron content.
  • Reproductive toxicity : Assess teratogenicity in zebrafish or mammalian models .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results emerge (e.g., variable efficacy in ICH vs. ALS models), employ sensitivity analyses to test hypotheses about model-specific factors (e.g., iron distribution patterns) .
  • Reproducibility Standards : Follow guidelines for detailed experimental protocols (e.g., Beilstein Journal’s requirements for compound characterization and data transparency) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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